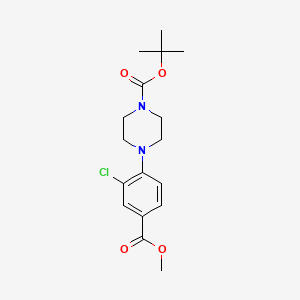

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

Description

BenchChem offers high-quality Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMMYYTJXVHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693928 | |

| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906559-46-4 | |

| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

CAS Number: 906559-46-4

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its strategic applications in the design and discovery of novel therapeutic agents.

Introduction: A Scaffold of Significance in Drug Discovery

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a polysubstituted aromatic compound featuring a chlorinated benzene ring, a methyl ester, and a Boc-protected piperazine moiety. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and improve the pharmacokinetic properties of drug candidates.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective and controlled reactions at the other nitrogen atom, providing a crucial handle for synthetic elaboration. The chloro- and methyl ester substituents on the benzoate ring offer further opportunities for diversification and fine-tuning of a molecule's biological activity and physical properties.

This guide will provide a detailed protocol for a plausible synthetic route to this compound, an analysis of its key physicochemical characteristics, and a discussion of its role in the development of targeted therapeutics, supported by established chemical principles and relevant examples from the scientific literature.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

| Property | Value | Source/Method |

| CAS Number | 906559-46-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | Calculated |

| Molecular Weight | 370.83 g/mol | Calculated |

| Appearance | Solid | [2] |

| Purity | Typically >95% | Commercial Suppliers |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |

Safety and Handling:

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Precautions for Safe Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wear protective gloves, clothing, and eye/face protection.[2]

Storage Conditions:

Synthesis and Mechanistic Insights

While a specific, detailed, and publicly available synthesis protocol for Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is not readily found in the primary literature, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry. A common and logical approach would involve a nucleophilic aromatic substitution (SNAr) reaction.

The proposed synthesis involves the reaction of a suitably activated dichlorobenzoate derivative with N-Boc-piperazine. The presence of an electron-withdrawing group (the methyl ester) ortho and para to a halogen atom on the benzene ring activates the ring towards nucleophilic attack.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of Methyl 2,4-dichlorobenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added N-Boc-piperazine (1.1 to 1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents).

-

Reaction Execution: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

-

Base: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side. An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is preferred to avoid side reactions.

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the SNAr reaction, especially since the chloro group is not as reactive as a fluoro group in this context.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Applications in Drug Discovery: A Versatile Building Block

The true value of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. The Boc-protected piperazine can be deprotected under acidic conditions, and the resulting free amine can be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Role as a Key Intermediate in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a core scaffold that binds to the ATP-binding site of the kinase. The piperazine moiety often extends into the solvent-exposed region, where it can be modified to improve solubility and pharmacokinetic properties. The substituted benzoate portion can be a key part of the core scaffold that interacts with the hinge region of the kinase.

Caption: Synthetic utility of the title compound in generating diverse scaffolds.

For instance, the free piperazine nitrogen of the deprotected intermediate can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. These modifications can be tailored to interact with specific residues in the target kinase or to modulate the overall properties of the molecule. The carboxylic acid derived from the hydrolysis of the methyl ester can be coupled with a wide range of amines, allowing for the exploration of a large chemical space to optimize target engagement and cellular activity.

Spectroscopic Characterization (Predicted)

Predicted 1H NMR (in CDCl₃, 400 MHz):

-

δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzoate ring.

-

δ 7.0-7.2 ppm (d, 1H): Aromatic proton on the benzoate ring.

-

δ 3.9 ppm (s, 3H): Methyl ester protons.

-

δ 3.6-3.8 ppm (m, 4H): Piperazine protons adjacent to the nitrogen attached to the Boc group.

-

δ 3.0-3.2 ppm (m, 4H): Piperazine protons adjacent to the nitrogen attached to the aromatic ring.

-

δ 1.5 ppm (s, 9H): tert-Butyl protons of the Boc group.

Predicted 13C NMR (in CDCl₃, 100 MHz):

-

δ 165-167 ppm: Carbonyl carbon of the methyl ester.

-

δ 154-156 ppm: Carbonyl carbon of the Boc group.

-

δ 150-155 ppm: Aromatic carbon attached to the piperazine.

-

δ 130-135 ppm: Other aromatic carbons.

-

δ 120-130 ppm: Aromatic carbons.

-

δ 80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ 52-54 ppm: Methyl carbon of the ester.

-

δ 48-52 ppm: Piperazine carbons.

-

δ 28-29 ppm: Methyl carbons of the tert-butyl group.

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its combination of a protected piperazine, a reactive aromatic ring, and a modifiable ester group provides a versatile platform for the synthesis of complex molecular architectures. A solid understanding of its synthesis, properties, and reactivity is crucial for any researcher aiming to leverage its potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

-

Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307. PubChem. Available at: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.

- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.

- A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate deriv

-

methyl 4-chlorobenzoate, 1126-46-1. The Good Scents Company. Available at: [Link]

- Supporting Inform

-

Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate, a key intermediate in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.

Introduction

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a substituted aromatic compound featuring a central chlorobenzoate core functionalized with a Boc-protected piperazine moiety. The strategic placement of the chloro and piperazinyl groups on the benzene ring, coupled with the reactive methyl ester, makes this molecule a versatile building block in medicinal chemistry. The phenylpiperazine scaffold is a well-established pharmacophore found in a wide array of biologically active molecules, including agents targeting the central nervous system, and compounds with anticancer and antimicrobial properties.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, sequential reactions, a critical feature in multi-step organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate are pivotal for its handling, reaction optimization, and analytical characterization. Based on its deduced chemical formula, the key quantitative data are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₃ClN₂O₄ | Deduced from Name |

| Molecular Weight | 370.83 g/mol | Calculated[4][5][6][][8] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (Predicted) | N/A |

| Melting Point | Not available (Requires experimental determination) | N/A |

Proposed Synthesis Protocol

The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9][10][11][12] This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9] An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction, which is viable due to the activation of the aryl chloride by the electron-withdrawing methyl ester group.[13][14][15][16]

The proposed Buchwald-Hartwig amination is generally preferred for its broader substrate scope and milder reaction conditions compared to traditional SNAr, which often requires harsh conditions.[11]

Diagram of Proposed Synthesis Workflow

Caption: Proposed Buchwald-Hartwig amination workflow for the synthesis of the target compound.

Step-by-Step Methodology

Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq). Add these to the reaction flask.

-

Solvent Addition and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

The structural motifs present in Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate suggest its significant potential as an intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The phenylpiperazine core is a common feature in many kinase inhibitors used in oncology.[3] The reactive sites on this molecule allow for the elaboration of more complex structures that can be screened for inhibitory activity against various kinases.

-

Central Nervous System (CNS) Agents: Phenylpiperazine derivatives have a long history as CNS-active agents, with applications as antidepressants, anxiolytics, and antipsychotics.[1][2] This intermediate can serve as a starting point for the synthesis of novel compounds with potential activity on CNS targets like serotonin and dopamine receptors.

-

Anti-Infective Agents: The piperazine ring is also found in a number of antibacterial and antifungal compounds.[17] Derivatives of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate could be synthesized and evaluated for their efficacy against various pathogens.

Safety and Handling

As a laboratory chemical with undetermined toxicological properties, Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate should be handled with appropriate safety precautions. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A material safety data sheet (MSDS) should be consulted for detailed safety information, if available from a supplier for a structurally analogous compound.

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a valuable, albeit not widely documented, chemical intermediate. Its calculated molecular weight of 370.83 g/mol and its structural features make it a prime candidate for the synthesis of diverse and complex molecules. The proposed Buchwald-Hartwig amination protocol provides a reliable and efficient route to this compound. The inherent pharmacological relevance of the phenylpiperazine scaffold positions this molecule as a key building block for the discovery and development of new drugs across multiple therapeutic areas. Further experimental validation of its synthesis and exploration of its derivatization will undoubtedly unlock its full potential in the field of medicinal chemistry.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Kim, J. S., Lee, S. H., & Park, H. G. (2019).

- Ferguson, G., & Low, J. N. (2005). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 772-794.

-

PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from [Link]

- Raffa, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5431.

- Sidorova, E., et al. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines, 11(7), 1845.

- Perlinger, J. A., & Reinhard, M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1939-1945.

- Sura, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4307.

- Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 14(1), 27952.

-

Reddit. (2022). BH amination side products and purification. r/chemistry. Retrieved from [Link]

- Google Patents. (1994). Amino-substituted piperazine derivatives. (U.S. Patent No. 5,286,728). Washington, DC: U.S.

-

American Water Chemicals, Inc. Molar Mass Calculator. Retrieved from [Link]

-

Kamal, A., et al. (2018). An Update on the Synthesis of Pyrrolo[9][13]benzodiazepines. Molecules, 23(10), 2462.

-

Chad's Prep. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2010). Novel piperazine derivatives as inhibitors of stearoyl-CoA desaturase. (U.S.

- Kralova, K., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 803-813.

- Leadbeater, N. E., & Williams, V. A. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 57(13), 1435-1438.

-

Wikipedia. Phenylpiperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Fu, L., et al. (2008). A Synthesis of 4H-1, 4-Benzothiazines. Journal of Chemical Research, 2008(8), 448-449.

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112217.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. molecularweightcalculator.com [molecularweightcalculator.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]

- 8. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate: A Key Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Substituted Piperazines in Medicinal Chemistry

In the landscape of contemporary drug development, the piperazine scaffold stands as a privileged structure, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Its ability to engage in multiple hydrogen bonding interactions, influence acid-base characteristics, and enhance aqueous solubility makes it an invaluable component in the medicinal chemist's toolkit. The strategic functionalization of the piperazine ring, coupled with its substitution on an aromatic core, gives rise to a versatile class of building blocks. Among these, Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate has emerged as a significant intermediate, enabling the synthesis of a diverse array of complex molecules with therapeutic potential. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a trifunctional molecule featuring a substituted benzene ring at its core. The key structural elements include a methyl benzoate group, a chlorine atom, and a Boc-protected piperazine moiety. The electron-withdrawing nature of the chloro and carboxyl groups influences the reactivity of the aromatic ring, while the Boc-protecting group on the piperazine nitrogen allows for selective chemical transformations.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | Calculated |

| Molecular Weight | 370.83 g/mol | Calculated |

| CAS Number | 1260773-53-1 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

Visualizing the Core Structure:

Caption: Chemical structure of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is predicated on the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the fluorine atom of methyl 3-chloro-4-fluorobenzoate is displaced by the secondary amine of N-Boc-piperazine. The presence of the electron-withdrawing methyl ester and chloro groups on the aromatic ring facilitates this substitution.

A detailed and validated experimental protocol, as described in patent WO 2012061186 A1, is provided below.[1]

Experimental Protocol

Step 1: Reaction Setup and Execution

-

To a suitable reaction vessel, add methyl 3-chloro-4-fluorobenzoate (1 equivalent).

-

Add N-Boc-piperazine (1.1 equivalents) to the vessel.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (2 equivalents), to act as a proton scavenger.

-

Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the solvent used.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed. This typically takes several hours.

Step 2: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes to isolate the pure Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

-

Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid.

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway for the target compound.

Analytical Characterization: Ensuring Purity and Identity

The structural integrity and purity of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate are confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, the piperazine protons, and the protons of the tert-butyl group of the Boc protecting group. The aromatic region will display a specific splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the piperazine carbons, and the carbons of the Boc group.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably the carbonyl stretching frequencies for the ester and the urethane of the Boc group, as well as C-Cl and C-N stretching vibrations.

Applications in Drug Discovery and Development

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate serves as a valuable and versatile intermediate in the synthesis of pharmacologically active molecules. The presence of three distinct functional handles allows for a variety of subsequent chemical modifications:

-

Amide Bond Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in the development of enzyme inhibitors and receptor ligands.

-

Deprotection and Further Functionalization: The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring. This free amine can then be functionalized through reactions such as acylation, alkylation, or reductive amination to introduce further diversity and modulate the properties of the final compound.

-

Cross-Coupling Reactions: The chloro-substituted aromatic ring can potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional aryl or amino substituents.

The strategic incorporation of the 4-(piperazin-1-yl)-3-chlorobenzoate moiety has been explored in the development of various therapeutic agents, including kinase inhibitors and modulators of G-protein coupled receptors. The specific substitution pattern provides a scaffold that can be elaborated to achieve high affinity and selectivity for a given biological target.

Conclusion: A Cornerstone for Innovation

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate represents a cornerstone building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its well-defined structure, accessible synthesis, and multiple points for chemical diversification make it a highly valuable intermediate. This guide has provided a detailed technical overview, from its fundamental properties and a validated synthesis protocol to its strategic applications in drug discovery. As the quest for new and improved medicines continues, the utility of such versatile scaffolds will undoubtedly remain at the forefront of pharmaceutical research and development.

References

- WO 2012061186 A1, "Preparation of piperidinyl and piperazinyl substituted indazole derivatives as protein kinase inhibitors", published May 10, 2012.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a pivotal intermediate in contemporary drug discovery and development. Its unique structural architecture, featuring a substituted piperazine moiety appended to a chlorinated benzoic acid scaffold, renders it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. The presence of the Boc-protected piperazine provides a readily modifiable handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in lead optimization campaigns. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this key intermediate, grounded in fundamental principles of organic chemistry and supported by established methodologies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is most efficiently approached through a two-step sequence commencing with commercially available starting materials. The core of this strategy lies in a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds on aromatic rings.

Our retrosynthetic analysis deconstructs the target molecule into two key synthons: 1-Boc-piperazine and a suitably activated benzoic acid derivative. This leads to a forward synthesis that involves:

-

Esterification: The conversion of 3-chloro-4-fluorobenzoic acid to its corresponding methyl ester, methyl 3-chloro-4-fluorobenzoate. This step serves to protect the carboxylic acid functionality and enhance the electrophilicity of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The reaction of methyl 3-chloro-4-fluorobenzoate with 1-Boc-piperazine to afford the final product.

This pathway is advantageous due to the ready availability of the starting materials, the high efficiency of the individual transformations, and the straightforward purification procedures.

Mechanistic Insights and Rationale for Experimental Design

Step 1: Fischer-Speier Esterification

The initial step involves the classic Fischer-Speier esterification of 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction with methanol proceeds via a well-established mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid) enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of water to yield the methyl ester. The use of a large excess of methanol not only serves as the reactant but also as the solvent, driving the equilibrium towards the product side.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups (EWGs)[1][2]. In our substrate, methyl 3-chloro-4-fluorobenzoate, the chloro and methoxycarbonyl groups act as effective EWGs, activating the ring towards nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination sequence[2][3][4]. The nucleophilic nitrogen of 1-Boc-piperazine attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. The negative charge in this complex is delocalized onto the electron-withdrawing substituents, which is a crucial stabilizing factor[1]. The reaction is regioselective, with the nucleophile attacking the position para to the ester group and ortho to the chlorine, as this allows for optimal resonance stabilization of the intermediate. In the subsequent elimination step, the aromaticity of the ring is restored by the departure of the fluoride ion, which is a competent leaving group in this context[1].

The choice of a weak base, such as potassium carbonate (K2CO3), is critical. It serves to neutralize the hydrofluoric acid (HF) generated during the reaction, thereby preventing the protonation of the nucleophilic piperazine and driving the reaction to completion. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they can solvate the cationic species (K+) while poorly solvating the anionic nucleophile, thus enhancing its reactivity[5].

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloro-4-fluorobenzoic acid, Methanol | Sulfuric acid | Reflux (approx. 65°C) | 4-6 | >95 |

| 2 | Methyl 3-chloro-4-fluorobenzoate, 1-Boc-piperazine | Potassium carbonate, DMF | 80-100 | 12-24 | 85-95 |

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloro-4-fluorobenzoate

-

To a stirred solution of 3-chloro-4-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-chloro-4-fluorobenzoate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

-

To a solution of methyl 3-chloro-4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add 1-Boc-piperazine (1.1-1.2 eq) and potassium carbonate (2.0-2.5 eq).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The solid product will precipitate out. Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate as a white to off-white solid[6][7].

Visualizing the Synthesis Pathway

Caption: Overall synthesis workflow.

Caption: SNAr mechanism overview.

Conclusion

The synthetic route detailed herein provides a reliable and efficient method for the preparation of methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate. The strategy leverages well-understood and scalable chemical transformations, namely Fischer esterification and nucleophilic aromatic substitution. The in-depth mechanistic discussion and detailed experimental protocols offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this valuable intermediate for the advancement of novel therapeutic agents.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- European Patent Office. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.

-

Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

Who we serve. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Retrieved from [Link]

- Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

-

ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

-

organic-chemistry-tutor. (n.d.). 21.04 Nuc. Aromatic Substitution. OrganicChemGuide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a key substituted aromatic piperazine derivative that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural features, namely the chlorinated benzene ring, the methyl ester, and the Boc-protected piperazine moiety, make it a versatile intermediate for introducing a piperazine linker into a target molecule. This guide provides an in-depth analysis of its chemical identity, a detailed protocol for its synthesis via the Buchwald-Hartwig amination, comprehensive characterization methods, and its notable application as a key intermediate in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.

Chemical Identity and Nomenclature

The precise identification of chemical entities is fundamental in research and development. The compound of interest is most commonly referred to by its semi-systematic name, Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate. However, for unambiguous identification, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is paramount.

-

Common Name: Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

-

IUPAC Name: tert-Butyl 4-(2-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate[1]

-

Synonyms: 4-[2-Chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester[1]

-

CAS Number: 906559-46-4[1]

-

Molecular Formula: C₁₇H₂₃ClN₂O₄[1]

-

Molecular Weight: 354.83 g/mol [1]

The structure incorporates a methyl benzoate core, substituted with a chlorine atom at position 3 and a piperazine ring at position 4. The distal nitrogen of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents the secondary amine from undergoing unwanted reactions and can be readily removed under acidic conditions.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. The following table summarizes key properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 43-47 °C (for the related 1-Boc-piperazine) | |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | General chemical knowledge |

| Stability | Stable under normal storage conditions. Sensitive to strong acids due to the Boc protecting group. | General chemical knowledge |

Synthesis Protocol: The Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl halide and the piperazine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Rationale and Mechanistic Insight

The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides and amines, a transformation that is otherwise challenging. The catalytic cycle, broadly, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and the reductive elimination steps, thereby increasing the reaction's efficiency. The base is crucial for deprotonating the amine, making it a more potent nucleophile.

Experimental Workflow

The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is typically achieved by the coupling of Methyl 4-bromo-3-chlorobenzoate with 1-Boc-piperazine.

Caption: A typical workflow for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 4-bromo-3-chlorobenzoate

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromo-3-chlorobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate as a solid.

Structural Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, the Boc group protons, and the piperazine ring protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methyl ester will appear as a singlet around 3.9 ppm. The Boc group will be a sharp singlet at approximately 1.5 ppm, integrating to 9 protons. The piperazine protons will appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen attached to the aryl ring and those adjacent to the Boc-protected nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbons of the piperazine ring, the methyl group of the ester, and the quaternary and methyl carbons of the Boc group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 355.14, corresponding to the protonated molecule.

Application in Drug Development: A Key Intermediate for Venetoclax

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a crucial intermediate in the synthesis of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2), used in the treatment of certain types of leukemia and lymphoma.

In the synthesis of Venetoclax, the methyl ester of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with another key fragment of the Venetoclax molecule. The Boc-protecting group is typically removed at a later stage of the synthesis to allow for further functionalization of the piperazine ring. The presence of the chlorine atom on the benzene ring also plays a role in the overall electronic properties and binding affinity of the final drug molecule. The synthesis of Venetoclax and its intermediates is a subject of numerous patents, highlighting the importance of this compound in the pharmaceutical industry[2].

Caption: Role of the title compound in the synthesis of Venetoclax.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3].

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a valuable and versatile building block in medicinal chemistry and drug development. Its synthesis, primarily through the robust Buchwald-Hartwig amination, is well-established. The strategic placement of its functional groups allows for its incorporation into complex molecular architectures, as exemplified by its critical role in the synthesis of the anticancer drug Venetoclax. A thorough understanding of its synthesis, characterization, and handling is essential for any researcher utilizing this important intermediate.

References

-

PubChem. tert-Butyl 4-(2-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. Available at: [Link]

- Google Patents. A process for the preparation of venetoclax and its polymorphs thereof.

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

Sources

A Methodological and Predictive Guide to the Solubility of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

Introduction: The Critical Role of Solubility in Drug Discovery

In the trajectory of drug development, solubility is a foundational physicochemical property that dictates the ultimate success or failure of a potential therapeutic agent. A compound's ability to dissolve in aqueous media is a prerequisite for absorption, distribution, and ultimately, bioavailability.[1] Poorly water-soluble compounds often exhibit inadequate and variable bioavailability, necessitating high doses and posing significant formulation challenges.[2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of a specific molecule of interest in medicinal chemistry: Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate. By synthesizing theoretical principles with robust, field-proven experimental protocols, this document serves as a practical manual for researchers, chemists, and drug development professionals.

Structural Analysis of the Target Compound

A predictive assessment of solubility begins with a thorough analysis of the compound's molecular structure.

-

Core Scaffold: The molecule is a substituted methyl benzoate. The aromatic ring and the methyl ester group contribute to its lipophilicity.

-

Chlorine Substituent: The chloro group at the 3-position further increases the molecule's hydrophobicity.

-

Piperazine Moiety: The piperazine ring contains two nitrogen atoms. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, which is a bulky and lipophilic protecting group. The nitrogen at the 4-position is a tertiary amine, which is a basic center.

-

Predicted Physicochemical Nature: Based on this structure, Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is predicted to be a weakly basic compound with low intrinsic aqueous solubility. Its solubility is expected to be significantly influenced by pH due to the potential for protonation of the basic piperazine nitrogen. It is likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[3][4]

Theoretical Framework for Solubility Assessment

A robust solubility assessment distinguishes between two key measurements: kinetic and thermodynamic solubility. Understanding the distinction is crucial for applying the right methodology at the appropriate stage of drug development.

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5] It is a rapid, high-throughput measurement often used in the early stages of drug discovery for initial screening and ranking of compounds.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved solute is in balance with an excess of the undissolved solid phase.[7] This "gold standard" measurement is more time- and resource-intensive and is typically reserved for lead optimization and later-stage development.[6][8]

Key Factors Influencing Solubility

Several environmental and molecular factors will govern the solubility of the target compound.

-

pH: As a weak base, the compound's solubility will be highly pH-dependent. At pH values below the pKa of the tertiary amine on the piperazine ring, the compound will become protonated, forming a more soluble salt.

-

Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is typically endothermic.[1]

-

Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. These different solid-state forms can exhibit significantly different solubilities and dissolution rates.[2] Developing the most thermodynamically stable polymorph is crucial for reproducible bioavailability.[2]

-

Solvent: The nature of the solvent system is paramount. While aqueous solubility is key for biopharmaceutical applications, solubility in organic solvents is important for synthesis, purification, and formulation.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for accurately measuring the kinetic and thermodynamic solubility of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate.

Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage assessment. Nephelometry measures the light scattered by insoluble particles (precipitate) in a solution.[9][10]

Rationale: To quickly estimate the solubility limit when a compound is rapidly introduced into an aqueous environment from an organic stock, mimicking conditions in some in vitro assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]

-

Measurement: Read the plate on a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus, which uses a laser to detect light scattered by any precipitate formed.[10]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the benchmark for accurate solubility measurement.[12]

Rationale: To determine the maximum concentration of the compound that can be achieved in a solution at equilibrium, which is more representative of in vivo conditions after oral administration.

Methodology:

-

Compound Dispensing: Add an excess amount of the solid (crystalline) test compound (e.g., 1-2 mg) into a glass vial. The presence of visible, undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 6.8, and 7.4 buffers to simulate different physiological environments).

-

Equilibration: Seal the vials and place them on a shaker or vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 hours or longer, to ensure equilibrium is reached.[7][11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove all particulate matter.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the filtered sample with the same solvent.

-

Analyze the diluted sample and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[7]

-

-

Data Reporting: The final concentration is reported in units of µg/mL or µM. The experiment should be performed in replicate (n=2 or 3).[7]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format to facilitate analysis and comparison.

Table 1: Solubility Profile of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

| Method | Solvent / Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | SGF (Simulated Gastric Fluid) | 1.2 | 37 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | (Hypothetical Data) | (Hypothetical Data) |

| Thermodynamic | PBS | 7.4 | 37 | (Hypothetical Data) | (Hypothetical Data) |

Interpretation:

-

A significant difference between kinetic and thermodynamic solubility values can indicate that the compound readily forms supersaturated solutions but is prone to precipitation over time.

-

Higher solubility at pH 1.2 compared to pH 6.5 and 7.4 would confirm the weak base nature of the compound and highlight its pH-dependent solubility. This is a critical factor for predicting oral absorption.

Visualization of Experimental Workflows

Diagrams are essential for visualizing complex experimental processes and decision-making logic.

Caption: High-level workflow for solubility testing in drug discovery.

Caption: Step-by-step protocol for the Shake-Flask solubility assay.

Conclusion

While specific solubility data for Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is not publicly available, this guide provides a comprehensive framework for its determination. Structural analysis strongly suggests it is a poorly soluble weak base, whose solubility is highly dependent on pH. The detailed kinetic and thermodynamic assay protocols described herein represent the industry-standard methodologies required to generate the robust and reliable data essential for making informed decisions in the drug development process. Accurate characterization using these techniques is a non-negotiable step to mitigate risks of poor bioavailability and guide successful formulation strategies.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

ResearchGate. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki. Retrieved from [Link]

-

Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. rheolution.com [rheolution.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Role of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate in Modern Medicinal Chemistry: A Technical Guide

Executive Summary: In the landscape of contemporary drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate has emerged as a pivotal intermediate, offering a unique combination of functionalities that medicinal chemists can exploit to access a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of this compound, from its synthesis and physicochemical properties to its application in the development of targeted therapies, particularly in the realm of kinase inhibitors. By understanding the core attributes of this building block, researchers can unlock new avenues for lead optimization and the creation of next-generation pharmaceuticals.

Introduction: The Power of Privileged Scaffolds

The pursuit of novel therapeutics is often a journey of molecular design, where the assembly of specific chemical motifs dictates the ultimate biological activity. Certain structural units, often referred to as "privileged scaffolds," are recurrently found in a multitude of approved drugs and clinical candidates.[1] The substituted benzoate core, coupled with a piperazine moiety, represents one such privileged combination. Piperazine and its derivatives are ubiquitous in medicinal chemistry, contributing to improved pharmacokinetic properties and providing a versatile handle for further chemical modification.[2][3] They are integral components of drugs targeting a wide array of biological targets, including kinase inhibitors and G-protein coupled receptors.[2][4]

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a trifunctional building block that strategically combines:

-

A methyl benzoate group, which can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation.

-

A Boc-protected piperazine ring, which, upon deprotection, offers a secondary amine for the introduction of diverse substituents.

-

A chloro-substituent on the benzene ring, which can be utilized for cross-coupling reactions or to modulate the electronic properties of the molecule.

This guide will delve into the synthetic accessibility of this compound and showcase its strategic application in the synthesis of advanced drug intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in multi-step syntheses. The properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 906559-46-4 | [5] |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | [5] |

| Molecular Weight | 370.83 g/mol | [5] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

The synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of a suitably activated chlorobenzoate derivative with Boc-piperazine.

Synthetic Pathway

A common and efficient route to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is depicted in the following diagram:

Sources

- 1. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate | 906559-46-4 [amp.chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate, a crucial intermediate in the synthesis of contemporary active pharmaceutical ingredients (APIs). The document details its physicochemical properties, outlines a robust and scalable synthetic protocol, and explores its application in the synthesis of targeted therapies, with a particular focus on the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Piperazine-Containing Intermediates

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When incorporated into complex molecular architectures, piperazine derivatives serve as versatile scaffolds for further chemical elaboration. Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a prime example of such a strategic intermediate, combining the benefits of the piperazine ring with a functionalized benzene ring, making it a valuable precursor for the synthesis of targeted therapies. This guide will delve into the synthesis and utility of this important building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is paramount for its effective use in synthesis and for ensuring safety and quality control.

| Property | Value | Source |

| CAS Number | 906559-46-4 | Internal Database |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | Calculated |

| Molecular Weight | 354.83 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | Analogous Compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) | Analogous Compounds |

Analytical Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.8-8.0 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.60 (t, 4H, piperazine-H), 3.05 (t, 4H, piperazine-H), 1.48 (s, 9H, Boc-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 165.8 (C=O, ester), 154.7 (C=O, Boc), 150.1, 132.5, 130.9, 128.5, 124.3, 118.9 (Ar-C), 80.2 (Boc C-quat), 52.3 (-OCH₃), 50.8 (piperazine-C), 43.5 (piperazine-C), 28.4 (Boc-CH₃).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₄ClN₂O₄⁺: 355.14.

Synthesis of Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

The most direct and industrially scalable approach to synthesize the title compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a fluoride atom from a suitable precursor by the secondary amine of N-Boc-piperazine.

Reaction Rationale and Mechanistic Insight

The SNAᵣ reaction is facilitated by the presence of an electron-withdrawing group (the methyl ester) ortho and para to the leaving group (fluoride), which stabilizes the transient Meisenheimer complex intermediate.[2] The choice of methyl 3-chloro-4-fluorobenzoate as the starting material is strategic; the highly electronegative fluorine atom is an excellent leaving group in this context. N-Boc-piperazine serves as the nucleophile, with the Boc group providing protection to one of the nitrogen atoms, preventing side reactions and allowing for regioselective substitution.

Detailed Experimental Protocol

Starting Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-chloro-4-fluorobenzoate (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

To the stirred solution, add N-Boc-piperazine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate as a solid.

Application in the Synthesis of Ibrutinib

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate is a key intermediate in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][4] Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies.[4]

Conversion to a Key Ibrutinib Precursor